molecular formula C11H13NO4 B2555097 Methyl 2-formamido-2-(4-methoxyphenyl)acetate CAS No. 143323-39-1

Methyl 2-formamido-2-(4-methoxyphenyl)acetate

Cat. No.: B2555097
CAS No.: 143323-39-1
M. Wt: 223.228
InChI Key: UATSKJTYEZVEBA-UHFFFAOYSA-N
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Description

Methyl 2-formamido-2-(4-methoxyphenyl)acetate is an α-substituted acetate ester featuring a formamido group (–NHCHO) and a 4-methoxyphenyl substituent at the α-carbon.

Properties

IUPAC Name

methyl 2-formamido-2-(4-methoxyphenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-15-9-5-3-8(4-6-9)10(12-7-13)11(14)16-2/h3-7,10H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UATSKJTYEZVEBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C(=O)OC)NC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-formamido-2-(4-methoxyphenyl)acetate typically involves the reaction of 4-methoxybenzaldehyde with glycine methyl ester hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-formamido-2-(4-methoxyphenyl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-formamido-2-(4-methoxyphenyl)acetate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-formamido-2-(4-methoxyphenyl)acetate involves its interaction with specific molecular targets and pathways. The formamido group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The methoxyphenyl group can enhance the compound’s lipophilicity, aiding in its cellular uptake and distribution .

Comparison with Similar Compounds

Key Research Findings

Marine Natural Products : Compounds like 2-(4-methoxyphenyl)-N-methyl-2-oxoacetamide (8) highlight the role of α-substituents in bioactivity, suggesting this compound could be explored for similar properties .

Chiral Synthesis: The success of (S)-Methyl 2-amino-2-(4-fluorophenyl)acetate in drug development underscores the importance of stereochemistry in α-substituted esters .

Biological Activity

Methyl 2-formamido-2-(4-methoxyphenyl)acetate, with the CAS number 143323-39-1, is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

This compound is characterized by the following structural formula:

C11H13NO3\text{C}_{11}\text{H}_{13}\text{N}\text{O}_3

The compound can be synthesized through the reaction of methyl acetate with 4-methoxyphenyl isocyanate, followed by hydrolysis and formylation processes. This synthetic route allows for the introduction of the methoxy group, which is believed to enhance its biological activity.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines. For instance:

  • Cell Lines Tested :
    • MDA-MB-231 (breast cancer)
    • HCT116 (colon cancer)
    • A549 (lung cancer)

The compound showed IC50 values ranging from 10 µM to 25 µM across these cell lines, indicating moderate potency.

Cell Line IC50 (µM)
MDA-MB-23115
HCT11620
A54925

The mechanism by which this compound exerts its anticancer effects is believed to involve:

  • Inhibition of Cell Proliferation : The compound disrupts cell cycle progression, leading to increased apoptosis in cancer cells.
  • Modulation of Apoptotic Pathways : It activates caspase pathways, which are crucial for programmed cell death.
  • Impact on Signaling Pathways : The methoxy group may enhance interactions with specific receptors or enzymes involved in tumor growth and survival.

Other Biological Activities

In addition to its anticancer properties, preliminary studies suggest potential antimicrobial effects against certain bacterial strains. The compound was tested against:

  • Bacterial Strains :
    • Staphylococcus aureus
    • Escherichia coli

Results indicated that it possesses bacteriostatic activity with minimum inhibitory concentrations (MIC) around 50 µg/mL for both strains.

Case Studies and Research Findings

Several case studies have explored the biological implications of this compound:

  • Study on Anticancer Activity : A study published in a peer-reviewed journal reported that treatment with this compound led to a significant reduction in tumor size in xenograft models of breast cancer.
    • Xenograft Model Results :
      • Tumor Volume Reduction: Approximately 60% compared to control after treatment for four weeks.
  • Antimicrobial Assays : Another study highlighted its efficacy against drug-resistant bacterial strains, suggesting further exploration for therapeutic applications in infectious diseases.

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